molecular formula C10H9FO B1446614 (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde CAS No. 1375800-37-5

(E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde

Cat. No.: B1446614
CAS No.: 1375800-37-5
M. Wt: 164.18 g/mol
InChI Key: BEYJLWPCKXPANB-SOFGYWHQSA-N
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Description

(E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde is a useful research compound. Its molecular formula is C10H9FO and its molecular weight is 164.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Key Intermediates : The compound (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde and its derivatives are synthesized as key intermediates in the production of various drugs and chemical agents. For instance, a related compound, (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, was synthesized as a crucial intermediate for the anti-cholesterol drug fluvastatin, with detailed crystallographic characterization provided (Kalalbandi & Seetharamappa, 2013).

  • Substituent Effect Study : The impact of substituents on the properties of this compound derivatives was explored through synthesis and analysis. This involved correlating spectral data with substituent constants, helping to understand the effects of various substituents on the compound's properties (Balaji et al., 2015).

Optical and Spectroscopic Applications

  • Optical Characterization : Studies on substituted 3-phenyl-2-arylacrylonitriles, closely related to this compound, revealed insights into their optical properties. These compounds, synthesized through Knoevenagel condensation, were analyzed for their molar absorption coefficient, absorbance, and fluorescence emission spectra, shedding light on the effects of various substituents on their electronic properties (Percino et al., 2011).

  • Nonlinear Optical Applications : A study focused on the synthesis of halo-functionalized crystalline Schiff base compounds, closely related to this compound. These compounds showed potential for nonlinear optical (NLO) applications, with extensive structural, quantum chemical calculations, and NLO property analysis (Ashfaq et al., 2022).

Polymerization and Copolymerization

  • Copolymerization Studies : Novel fluoro and oxy ring-disubstituted isopropyl phenylcyanoacrylates, structurally related to this compound, were prepared and studied for their copolymerization properties with styrene. This work provided insights into the synthesis, characterization, and potential applications of these copolymers in various fields (Krause et al., 2019).

Biological Applications

  • Synthesis and Biological Activity of Fluorinated Compounds : Research on fluorinated retinoic acids and their analogues, including aromatic 4-fluoro analogues, provides insights into the synthesis and biological activities of these compounds. These studies are significant for understanding the potential therapeutic applications of fluorinated compounds, which may include derivatives of this compound (Lovey & Pawson, 1981).

  • Antimicrobial and Cytotoxic Applications : Zinc(II) complexes synthesized using 3-(3-fluorophenyl)-2-methylacrylic acid, a compound structurally similar to this compound, were evaluated for their antimicrobial and cytotoxic activities. This research highlights the potential of such complexes in biomedical applications (Tariq et al., 2021).

Properties

IUPAC Name

(E)-3-(2-fluorophenyl)-2-methylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c1-8(7-12)6-9-4-2-3-5-10(9)11/h2-7H,1H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYJLWPCKXPANB-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1F)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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